molecular formula C14H14IN5O B280410 N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

货号 B280410
分子量: 395.2 g/mol
InChI 键: BOYJZUXVZPTTNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as EBI-005, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as psoriasis and dry eye disease. This compound has gained significant attention in the scientific community due to its promising pharmacological properties and its potential to treat a range of inflammatory diseases.

作用机制

EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of T cell activation. By inhibiting PTP1B, EBI-005 enhances T cell activation and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBI-005 inhibits the proliferation of T cells, reduces the production of pro-inflammatory cytokines, and enhances the production of anti-inflammatory cytokines. In vivo studies have shown that EBI-005 reduces the severity of psoriasis-like skin inflammation in mice and improves the symptoms of dry eye disease in rabbits.

实验室实验的优点和局限性

One of the major advantages of EBI-005 is its specificity for PTP1B, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of EBI-005 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and route of administration for EBI-005 in different inflammatory diseases.

未来方向

There are several future directions for the study of EBI-005. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of EBI-005 in humans. Finally, the development of more soluble analogs of EBI-005 could improve its pharmacokinetic properties and make it a more effective therapeutic agent.

合成方法

The synthesis of EBI-005 involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with N-(1-ethyl-1H-benzimidazol-2-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.

科学研究应用

EBI-005 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of T cells, which play a crucial role in the development of psoriasis and other autoimmune diseases. EBI-005 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory diseases.

属性

分子式

C14H14IN5O

分子量

395.2 g/mol

IUPAC 名称

N-(1-ethylbenzimidazol-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14IN5O/c1-3-20-11-7-5-4-6-10(11)16-14(20)17-13(21)12-9(15)8-19(2)18-12/h4-8H,3H2,1-2H3,(H,16,17,21)

InChI 键

BOYJZUXVZPTTNZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C

规范 SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。